AZD 3965-d3
Description
Significance of Lactate (B86563) Metabolism in Cellular Homeostasis and Disease
For a long time, lactate was considered merely a metabolic waste product of glycolysis, the process of breaking down glucose for energy. mdpi.comnih.govnih.gov However, this perception has been dramatically overturned. Lactate is now recognized as a vital energy substrate and a signaling molecule that plays a crucial role in cellular homeostasis and the pathogenesis of numerous diseases. mdpi.comnih.govresearchgate.net It acts as a key signaling molecule, coordinating communication between different cells and tissues. nih.govresearchgate.net
In disease states, particularly in cancer, lactate metabolism is often dysregulated. mdpi.com Many cancer cells exhibit a phenomenon known as the "Warburg effect," where they rely heavily on glycolysis for energy production even in the presence of oxygen, leading to a significant increase in lactate production. frontiersin.orgaacrjournals.org This excess lactate is not just a byproduct; it actively contributes to tumor progression by fueling cancer cell growth, promoting angiogenesis (the formation of new blood vessels), and suppressing the immune system's ability to fight the tumor. mdpi.comcancerresearchhorizons.comfrontiersin.org
Overview of Monocarboxylate Transporter Family (MCT1-4) in Metabolic Regulation
The transport of monocarboxylates like lactate, pyruvate (B1213749), and ketone bodies across the cell membrane is facilitated by the Monocarboxylate Transporter (MCT) family, which belongs to the SLC16A gene family. frontiersin.orgfrontiersin.org This family consists of 14 members, but isoforms MCT1 through MCT4 are the most well-characterized and are crucial for metabolic regulation. frontiersin.orgnih.gov These four isoforms are proton-coupled, meaning they transport monocarboxylates along with a proton. frontiersin.orgfrontiersin.org
The different MCT isoforms have distinct properties, expression patterns, and subcellular locations, which are tailored to the specific metabolic requirements of different tissues. nih.govresearchgate.net For instance, they play essential roles in energy metabolism in the brain, skeletal muscle, and heart, as well as in processes like gluconeogenesis in the liver and kidneys. nih.govturkupetcentre.net In the context of cancer, MCT1 and MCT4 are the most predominantly expressed isoforms and are critical for the metabolic symbiosis between different populations of cancer cells within a tumor. frontiersin.org
Rationale for Monocarboxylate Transporter 1 (MCT1) as a Therapeutic Target
Given its central role in lactate transport and its overexpression in various cancers, MCT1 has emerged as a promising therapeutic target. frontiersin.orgnih.gov The rationale for targeting MCT1 is multifaceted. By inhibiting MCT1, it is possible to disrupt the metabolic symbiosis within tumors, where some cancer cells produce lactate and others take it up for energy. frontiersin.org This disruption can lead to an accumulation of lactate inside the cancer cells, causing intracellular acidification and inhibiting glycolysis, which can ultimately lead to cell death. cancerresearchhorizons.com
Furthermore, inhibiting MCT1 can suppress tumor angiogenesis, as endothelial cells rely on MCT1 to take up lactate, a key pro-angiogenic factor. frontiersin.orgfrontiersin.org There is also evidence that blocking MCT1 can alleviate the immunosuppressive tumor microenvironment created by high lactate levels, potentially enhancing the efficacy of immunotherapies. cancerresearchhorizons.comfrontiersin.org The development of specific MCT1 inhibitors, therefore, represents a novel strategy for cancer treatment. nih.gov
Contextualizing AZD3965 as a Selective MCT1 Inhibitor in Preclinical Research
AZD3965 is a potent and selective small-molecule inhibitor of MCT1. researchgate.netaacrjournals.org It also shows some activity against MCT2 but is highly selective over MCT3 and MCT4. researchgate.netaacrjournals.org Extensive preclinical research has demonstrated the anti-tumor potential of AZD3965 in a variety of cancer models, particularly in hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and Burkitt's lymphoma. researchgate.netoncotarget.com
In vitro studies have shown that AZD3965 effectively inhibits lactate efflux from cancer cells, leading to an accumulation of intracellular lactate and glycolytic intermediates. researchgate.netoncotarget.com This, in turn, inhibits cancer cell growth. researchgate.net In vivo studies using animal models have confirmed these findings, showing that AZD3965 can cause lactate to build up in tumors and significantly inhibit their growth. researchgate.netoncotarget.com Preclinical data also suggests that AZD3965 can be effectively combined with standard-of-care chemotherapies. researchgate.netoncotarget.com These promising preclinical results have paved the way for clinical trials to evaluate the safety and efficacy of AZD3965 in patients with advanced cancers. clinicaltrials.govnih.gov
Distinctive Role of AZD 3965-d3 in Advanced Research Methodologies
In the realm of advanced research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds like AZD3965-d3 play a crucial and distinct role. symeres.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. gabarx.com Replacing hydrogen atoms with deuterium in a drug molecule creates a deuterated analog that is chemically similar but has a slightly higher mass. wikipedia.orgmetsol.com
This seemingly small change has significant implications for research methodologies. The key advantage of using deuterated compounds lies in the "kinetic isotope effect." symeres.comgabarx.com The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon, which can slow down the rate at which the molecule is metabolized by enzymes in the body. gabarx.com This property makes deuterated compounds like AZD3965-d3 invaluable tools for:
Metabolic Pathway Elucidation: By using techniques like mass spectrometry, researchers can track the metabolic fate of the deuterated drug in the body, helping to identify its metabolic pathways and the resulting metabolites. scitechnol.comeurekaselect.com
Pharmacokinetic Studies: The altered metabolic rate of a deuterated drug can lead to a longer half-life and changes in its absorption, distribution, and excretion profiles. symeres.comnih.govresearchgate.net Studying these changes provides a deeper understanding of the drug's behavior in a biological system.
Internal Standards in Bioanalysis: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clinicaltrials.govnih.goveurekaselect.com They help to ensure the accuracy and precision of measuring the concentration of the non-deuterated drug in biological samples.
In essence, AZD3965-d3 serves as a sophisticated research tool that enables a more precise and detailed investigation of the pharmacology of AZD3965, contributing to a more comprehensive understanding of its therapeutic potential.
Properties
Molecular Formula |
C₂₁H₂₁D₃F₃N₅O₅S |
|---|---|
Molecular Weight |
518.52 |
Synonyms |
5-[[(4S)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-d3-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione; (S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-me |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Azd3965 D3
Mechanism of Monocarboxylate Transporter 1 (MCT1) Inhibition by AZD3965
AZD3965 exerts its effects by directly binding to and inhibiting the function of MCT1, a key transporter of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across the cell membrane. abcam.comfrontiersin.org This inhibition disrupts the crucial role of MCT1 in maintaining cellular pH and metabolic homeostasis, particularly in cancer cells that rely on high rates of glycolysis (the Warburg effect). oncotarget.commdpi.com
Specificity and Potency Against MCT1 and MCT2 Subtypes
AZD3965 is a highly potent inhibitor of human MCT1, with a reported binding affinity (Ki) of 1.6 nM. nih.govaacrjournals.org It also demonstrates activity against MCT2, but with approximately 6-fold less potency. nih.govnih.gov Studies have shown that AZD3965 does not inhibit MCT3 or MCT4 at concentrations up to 10 μM. nih.govnih.govresearchgate.net This selectivity is critical, as MCT4 expression has been identified as a potential mechanism of resistance to MCT1 inhibition. nih.govaacrjournals.orgnih.gov
Table 1: Inhibitory Potency of AZD3965 against MCT Subtypes
| Transporter Subtype | Binding Affinity (Ki) / Inhibition | Selectivity | Reference |
|---|---|---|---|
| MCT1 | 1.6 nM (Ki) | High | nih.govaacrjournals.org |
| MCT2 | ~9.6 nM (estimated Ki) | 6-fold less potent than for MCT1 | nih.govnih.gov |
| MCT3 | No inhibition at 10 µM | Selective over MCT3 | nih.govresearchgate.net |
| MCT4 | No inhibition at 10 µM | Selective over MCT4 | nih.govnih.govresearchgate.net |
Interactions with Chaperone Proteins (e.g., CD147/Basigin)
For proper trafficking to the cell surface and function, MCT1 requires a chaperone protein, most commonly CD147, also known as basigin. explorationpub.com The interaction between MCT1 and CD147 is thought to facilitate the access and/or binding of AZD3965 to its target. mdpi.comnih.gov This is a key factor in the drug's selectivity, as MCT2 preferentially interacts with a different chaperone, gp70/embigin. mdpi.comnih.gov The requirement of the MCT1-CD147 complex for potent inhibition highlights a nuanced aspect of the drug's mechanism of action. nih.gov
Impact on Intracellular and Extracellular Lactate Dynamics
A primary and direct consequence of MCT1 inhibition by AZD3965 is the disruption of lactate transport across the cell membrane. oncotarget.comnih.gov In glycolytically active cancer cells that rely on MCT1 for lactate efflux, treatment with AZD3965 leads to a rapid and significant accumulation of intracellular lactate. nih.govhaematologica.orgaacrjournals.org This intracellular buildup is often accompanied by a corresponding decrease in extracellular lactate levels. nih.govaacrjournals.orgaacrjournals.org The extent of intracellular lactate accumulation can be substantial, with studies reporting increases of over 1800% within a few hours of treatment. nih.govaacrjournals.org However, the magnitude of this effect can be influenced by the presence of other lactate transporters, such as MCT4, which can compensate for the loss of MCT1 function. haematologica.org
Modulation of Tricarboxylic Acid (TCA) Cycle Activity
The metabolic consequences of AZD3965 extend to the tricarboxylic acid (TCA) cycle. In some cancer cell lines, inhibition of MCT1 and the subsequent disruption of glycolysis lead to an increased reliance on mitochondrial respiration. nih.govhaematologica.org This can manifest as an increase in the levels of TCA cycle intermediates such as citrate (B86180) and iso-citrate. nih.gov This suggests that in certain contexts, cells may attempt to compensate for the reduced glycolytic output by increasing the flux of metabolites into the TCA cycle. nih.govnih.govhaematologica.org However, other studies have reported a reduction in TCA cycle intermediates, indicating that the impact on the TCA cycle can be cell-type dependent and may be influenced by the cell's baseline metabolic phenotype. mdpi.com
Effects on NAD+/NADH Redox State
Table 2: Summary of Cellular Metabolic Effects of AZD3965
| Cellular Process | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| Lactate Transport | Inhibition of both influx and efflux | Rapid intracellular lactate accumulation, decreased extracellular lactate. | nih.govhaematologica.orgaacrjournals.orgnih.gov |
| Glycolysis | Feedback inhibition | Accumulation of early glycolytic intermediates (e.g., glucose-6-phosphate). | nih.govhaematologica.orgaacrjournals.org |
| TCA Cycle | Variable (increase or decrease) | Increased levels of intermediates like citrate in some cells, suggesting a compensatory shift to mitochondrial metabolism. | nih.govnih.govhaematologica.orgmdpi.com |
| Redox State | Decreased NAD+/NADH ratio | Shift towards a more reduced intracellular environment. | biorxiv.orgpnas.orgmdpi.com |
Influence on Cellular pH Homeostasis
The inhibition of MCT1 by AZD3965-d3 directly impacts cellular pH homeostasis by preventing the efflux of lactate, a product of glycolysis. frontiersin.orgaacrjournals.org In highly glycolytic cells, the constant production of lactate and its associated proton requires efficient removal to prevent intracellular acidification. cancerresearchhorizons.com By blocking MCT1, AZD3965-d3 causes an accumulation of intracellular lactate, which can lead to a decrease in intracellular pH (pHi). cancer.govfrontiersin.org
Research in esophageal adenocarcinoma cells demonstrated that AZD3965 treatment induced a significant decrease in pHi in cells that have low expression levels of the alternative lactate transporter, MCT4. researchgate.net For instance, in one metastatic cell line, basal pHi was recorded at 7.51, which dropped to 7.22 after 30 minutes of exposure to AZD3965 and remained significantly lower than controls after two hours. researchgate.net This induced acidification is a key mechanism behind the compound's cytostatic and cytotoxic effects. aacrjournals.orgfrontiersin.org
Table 1: Effect of AZD3965 on Intracellular pH (pHi) in Esophageal Adenocarcinoma Cells (OACM5.1C) This table presents the change in intracellular pH (pHi) in a metastatic esophageal adenocarcinoma cell line (OACM5.1C), which has low MCT4 expression, following treatment with AZD3965 under normoxic conditions.
| Time Point | Treatment Group | Mean pHi (± SEM) |
| Basal | Control | 7.51 ± 0.03 |
| 30 minutes | AZD3965 | 7.22 ± 0.05 |
| 1 hour | AZD3965 | 7.24 ± 0.05 |
| 2 hours | AZD3965 | 7.34 ± 0.01 |
| Data sourced from a study on esophageal adenocarcinoma cells. researchgate.net |
Selective Effects on Proliferating Cells in Various Metabolic States
The efficacy of AZD3965-d3 is highly dependent on the metabolic state of the proliferating cells, particularly their reliance on glycolysis and the expression profile of monocarboxylate transporters. mdpi.commdpi.com The compound shows the greatest activity in cells that exhibit high levels of MCT1 expression but are deficient in MCT4. mdpi.comnih.govhaematologica.org This metabolic phenotype is common in certain hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma. haematologica.orgoncotarget.com In such cells, MCT1 is the primary conduit for lactate efflux, and its inhibition leads to a rapid buildup of intracellular lactate, feedback inhibition of glycolysis, and a profound cytostatic effect. frontiersin.orghaematologica.org
Conversely, the presence of MCT4, a lactate transporter with a lower affinity for lactate but high transport capacity, confers resistance to AZD3965-d3. aacrjournals.orgmdpi.com Cells expressing both MCT1 and MCT4 can use the latter to continue exporting lactate when MCT1 is blocked, thus circumventing intracellular acidification and metabolic crisis. mdpi.commdpi.com For example, in studies on urothelial bladder cancer cells, AZD3965-d3 demonstrated anticancer activity in cell lines with low MCT4 levels, but a general lack of sensitivity was seen in cells with high MCT4 expression. mdpi.com
Inhibition of MCT1 by AZD3965-d3 can also induce a shift in cellular metabolism. In some cancer cells, blocking lactate transport forces a greater reliance on mitochondrial respiration. nih.govhaematologica.org Studies have shown that treatment with the inhibitor can lead to an increase in mitochondrial metabolism and levels of tricarboxylic acid (TCA) cycle intermediates. nih.govmdpi.com This metabolic reprogramming is a survival response to the drug-induced stress. nih.gov For instance, continuous exposure of lymphoma cells to AZD3965 for several weeks resulted in a greater dependency on oxidative phosphorylation for energy production. haematologica.org This acquired vulnerability highlights potential combination strategies to target these altered metabolic states. haematologica.orgoncotarget.com The effects of AZD3965-d3 are also influenced by the tumor microenvironment; for example, it has been observed to have better results in hypoxic conditions compared to normoxic ones, where it leads to significantly higher lactate accumulation. mdpi.com
Table 2: Metabolic Changes in Lymphoma Cells Following AZD3965 Treatment This table shows the fold-change of key metabolites in lymphoma cell lines after a 2-hour exposure to 100 nM AZD3965, indicating a feedback inhibition of glycolysis.
| Metabolite | Cell Line: CA46 | Cell Line: Raji |
| Glycolytic Intermediates | ||
| Glucose 6-phosphate / Fructose 6-phosphate | ▲ +1.02 | ▲ +0.76 |
| Fructose 1,6-bisphosphate | ▲ +1.11 | ▲ +1.09 |
| Tricarboxylic Acid (TCA) Cycle Intermediates | ||
| Succinate (B1194679) | ▼ -1.04 | ▼ -0.70 |
| Fumarate | ▼ -0.66 | ▼ -0.60 |
| Malate | ▼ -0.74 | ▼ -0.62 |
| Data expressed as log₂ fold-change relative to vehicle-treated control. ▲ indicates an increase, ▼ indicates a decrease. Data adapted from a study on lymphoma cell lines. haematologica.org |
Preclinical Efficacy Studies in Disease Models
In Vitro Anti-proliferative and Cytostatic Effects of AZD3965
The in vitro effects of AZD3965 have been extensively studied across a range of cancer cell lines, revealing its potential to inhibit cell growth and proliferation in tumors dependent on MCT1 for lactate (B86563) transport.
In various lymphoma subtypes, AZD3965 has shown marked anti-proliferative effects. Studies in diffuse large B-cell lymphoma (DLBCL), non-Hodgkin's lymphoma (NHL), and Burkitt's lymphoma have indicated that sensitivity to AZD3965 is often correlated with the expression of MCT1 and a reliance on glycolysis. For instance, in Raji cells, a Burkitt's lymphoma cell line, AZD3965 demonstrated a significant reduction in lactate influx. This inhibition of lactate transport leads to a disruption of the tumor's metabolic state, ultimately hindering cell proliferation. Research has shown that in DLBCL cell lines, sensitivity to AZD3965 is linked to high MCT1 expression.
Interactive Data Table: Effect of AZD3965 on Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | Key Finding |
|---|---|---|
| Raji | Burkitt's Lymphoma | Significant reduction in lactate influx upon treatment with AZD3965. |
| Toledo | DLBCL | High sensitivity to AZD3965, associated with high MCT1 expression. |
Small cell lung cancer (SCLC) is characterized by rapid growth and a high metabolic rate, making it a potential target for MCT1 inhibition. In SCLC cell lines, AZD3965 has been shown to induce a cytostatic effect, primarily by disrupting the export of lactate, a key feature of the Warburg effect observed in many cancers. The resulting intracellular acidification and metabolic stress contribute to the inhibition of cell growth.
Preclinical studies in urothelial bladder cancer have also highlighted the potential of AZD3965. In a panel of bladder cancer cell lines, treatment with AZD3965 led to a dose-dependent decrease in cell viability. The sensitivity to the compound was again linked to the expression levels of MCT1, with cell lines exhibiting higher levels of the transporter being more susceptible to the anti-proliferative effects of the drug.
The efficacy of AZD3965 has been investigated in breast cancer cell lines, particularly those that are highly glycolytic. In these models, AZD3965 effectively blocks lactate efflux, leading to an increase in intracellular lactate and a subsequent decrease in pH. This disruption of cellular metabolism has been shown to inhibit proliferation and induce cell death in sensitive breast cancer cell lines. The expression of MCT1 has been identified as a key determinant of sensitivity in these models.
In head and neck squamous cell carcinoma (HNSCC) models, AZD3965 has demonstrated anti-tumor effects. HNSCC is often characterized by a high rate of glycolysis, and the inhibition of MCT1 by AZD3965 disrupts this metabolic pathway. This leads to a reduction in cell proliferation and can sensitize the cancer cells to other therapies.
In Vivo Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of AZD3965 has been confirmed in various in vivo xenograft models. In a study involving Raji lymphoma xenografts, treatment with AZD3965 resulted in a significant inhibition of tumor growth. This in vivo efficacy is attributed to the disruption of lactate transport within the tumor microenvironment, leading to metabolic stress and reduced tumor progression. Furthermore, in SCLC xenograft models, AZD3965 has been shown to effectively control tumor growth, underscoring its potential as a therapeutic agent for this aggressive cancer. The in vivo studies have consistently shown that the anti-tumor effects of AZD3965 are more pronounced in tumors with high MCT1 expression.
Interactive Data Table: In Vivo Efficacy of AZD3965 in Xenograft Models
| Cancer Type | Xenograft Model | Outcome of AZD3965 Treatment |
|---|---|---|
| Burkitt's Lymphoma | Raji | Significant tumor growth inhibition. |
| Small Cell Lung Cancer | SCLC patient-derived xenografts | Control of tumor growth. |
Raji Burkitt's Lymphoma Xenografts
In xenograft models using Raji Burkitt's lymphoma cells, which have high MCT1 expression, AZD3965 has shown significant anti-tumor effects as a single agent. nih.gov Treatment with AZD3965 leads to a time-dependent increase in intracellular lactate within the tumor, confirming the inhibition of lactate export. nih.govresearchgate.net This lactate accumulation correlates with a substantial inhibition of tumor growth, with one study reporting an 85% reduction compared to vehicle-treated controls. nih.gov
The efficacy of AZD3965 in this model is also enhanced when used in combination with standard-of-care agents. nih.govfrontiersin.org Combining AZD3965 with doxorubicin (B1662922) or rituximab (B1143277) resulted in greater tumor growth inhibition than was achieved with any of the monotherapies. nih.govfrontiersin.org For instance, in one study, AZD3965 alone inhibited tumor growth by 52%, doxorubicin alone by 47%, and the combination achieved an 81% inhibition. nih.gov The timing of administration has been noted to influence outcomes, with greater efficacy observed when treatment begins immediately after tumor cell implantation compared to treatment of well-established tumors. nih.gov
Mechanistically, the inhibition of MCT1 by AZD3965 in Raji xenografts has been shown to decrease the expression of choline (B1196258) kinase α (ChoKα) and increase the infiltration of immune cells, such as dendritic cells and natural killer (NK) cells, into the tumor. frontiersin.org
Table 1: Preclinical Efficacy of AZD3965 in Raji Burkitt's Lymphoma Xenografts
| Parameter | Finding | References |
|---|---|---|
| Monotherapy Efficacy | Significant tumor growth inhibition (up to 85%). | nih.gov |
| Pharmacodynamic Effect | Time-dependent increase in intratumoral lactate. | nih.govresearchgate.net |
| Combination Therapy | Enhanced efficacy with doxorubicin or rituximab. | nih.govfrontiersin.org |
| Immunological Effect | Increased infiltration of dendritic and NK cells. | frontiersin.org |
COR-L103 Small Cell Lung Cancer Xenografts
AZD3965 has demonstrated activity in small cell lung cancer (SCLC), a tumor type often characterized by MYC amplifications. nih.gov In the COR-L103 SCLC xenograft model, which expresses high levels of MCT1 but not the related transporter MCT4, AZD3965 effectively reduced tumor growth. nih.govaacrjournals.orgresearchgate.net This anti-tumor effect was directly linked to its mechanism of action, as it was accompanied by a significant increase in the concentration of lactate within the tumors. aacrjournals.orgresearchgate.netnih.gov In vitro studies on SCLC cell lines, including COR-L103, further established that sensitivity to AZD3965 is generally higher under hypoxic conditions. aacrjournals.org
Table 2: Preclinical Efficacy of AZD3965 in COR-L103 SCLC Xenografts
| Parameter | Finding | References |
|---|---|---|
| Tumor Growth | Significant reduction in tumor growth rate. | aacrjournals.orgresearchgate.netnih.gov |
| Intratumoral Lactate | Significant increase after 21 days of treatment. | aacrjournals.orgresearchgate.net |
| Model Characteristics | High MCT1 expression, negative for MCT4 expression. | nih.govaacrjournals.org |
| Condition for Sensitivity | Efficacy is highest in hypoxic conditions. | aacrjournals.orgnih.gov |
Mouse Models of Prostate Cancer
The metabolic reprogramming known as the Warburg effect, characterized by increased glycolysis and lactate production, is a feature of prostate cancer. snmjournals.org This makes the tumor's metabolic pathways a potential therapeutic target. snmjournals.org Hyperpolarized 13C magnetic resonance (MR) spectroscopy has been utilized in preclinical models, such as the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, to detect the increased conversion of pyruvate (B1213749) to lactate, a hallmark of the disease. snmjournals.org While these metabolic characteristics suggest a rationale for MCT1 inhibition, specific preclinical studies detailing the efficacy of AZD3965 in mouse models of prostate cancer were not found in the reviewed literature. It has been noted that MCT2, which is partially inhibited by AZD3965, is expressed in prostate cancer. nih.gov
Chick Chorioallantoic Membrane Model for Tumor Growth
The in vivo effect of AZD3965 on tumor growth has been assessed using the chick chorioallantoic membrane (CAM) model. uminho.ptnih.gov In studies using urothelial bladder cancer cell lines, AZD3965 was shown to inhibit tumor growth on the CAM. nih.govnih.gov This anti-tumor activity was dependent on the expression levels of the lactate transporter MCT4; the compound was effective in cells with low MCT4 expression, while high expression of MCT4 conferred resistance. nih.govnih.govresearchgate.net These findings highlight that the efficacy of AZD3965 is contingent on the specific molecular profile of the cancer cells, particularly the expression of other MCT transporters. nih.gov
Impact on Cellular Bioenergetics and Metabolic Reprogramming in Disease Models
The primary mechanism of AZD3965 is the inhibition of MCT1, which directly impacts the metabolic state of cancer cells. nih.gov By blocking lactate transport, the compound causes a rapid buildup of intracellular lactate. nih.govncl.ac.ukaacrjournals.org This accumulation can lead to feedback inhibition of glycolysis, altering the cell's primary energy-producing pathway. ncl.ac.uk
A critical consequence of MCT1 inhibition is a metabolic shift towards mitochondrial respiration. nih.gov Studies have shown that cancer cells treated with AZD3965 increase their mitochondrial metabolism to survive the drug-induced stress. nih.gov This reprogramming involves an increase in the levels of metabolites related to the tricarboxylic acid (TCA) cycle and enhanced flux through oxidative pyruvate dehydrogenase and anaplerotic pyruvate carboxylase. nih.govaacrjournals.org This adaptive response improves the bioenergetic state of the cell, which can be counteracted by co-administration of mitochondrial inhibitors like metformin (B114582). nih.gov
Table 3: Metabolic Effects of AZD3965 in Preclinical Models
| Metabolic Parameter | Observed Effect | References |
|---|---|---|
| Lactate Transport | Inhibition of lactate efflux and influx. | nih.govnih.gov |
| Intracellular Lactate | Significant accumulation in sensitive cells. | nih.govncl.ac.ukaacrjournals.org |
| Glycolysis | Feedback inhibition due to lactate accumulation. | ncl.ac.uk |
| Mitochondrial Metabolism | Increased TCA cycle flux as a survival response. | nih.govaacrjournals.org |
| Bioenergetics | Disruption of TCA cycle and bioenergetics in some models. | mdpi.com |
Role of Hypoxia in Modulating AZD3965 Efficacy
The efficacy of AZD3965 is significantly influenced by the oxygen levels within the tumor microenvironment. aacrjournals.orgmdpi.com Hypoxic tumor cells are highly reliant on glycolysis for energy and, therefore, must export large quantities of lactate to avoid intracellular acidification. nih.gov This dependency makes them particularly vulnerable to MCT1 inhibition. nih.gov
Preclinical studies have consistently shown that cancer cells are more sensitive to AZD3965 under hypoxic (low oxygen) conditions than under normoxic (normal oxygen) conditions. aacrjournals.orgnih.govmdpi.com In SCLC cell lines, for example, sensitivity to the compound was highest in hypoxia. aacrjournals.orgnih.gov This is therapeutically relevant as hypoxic regions of tumors are often resistant to conventional treatments like radiotherapy. nih.gov The combination of AZD3965 with radiation is therefore considered a promising strategy, as AZD3965 can target the otherwise radioresistant hypoxic cell population. mdpi.comnih.gov
A key factor that can counteract the increased sensitivity in hypoxia is the expression of MCT4. aacrjournals.orgmdpi.com MCT4 expression is often induced by hypoxia-inducible factor-1α (HIF-1α) and can function as a compensatory lactate export mechanism, thereby conferring resistance to MCT1-specific inhibitors like AZD3965. aacrjournals.orgmdpi.com Consequently, the tumors most likely to respond to AZD3965 are those that express MCT1 in their hypoxic regions but lack MCT4 expression. aacrjournals.orgnih.gov
Mechanisms of Compound Resistance and Adaptive Responses
Role of Monocarboxylate Transporter 4 (MCT4) Expression in Resistance
A primary mechanism of resistance to AZD3965 is the expression of Monocarboxylate Transporter 4 (MCT4). researchgate.netmdpi.comaacrjournals.orgnih.govmdpi.com Unlike MCT1, AZD3965 does not inhibit MCT4 at therapeutic concentrations. researchgate.netnih.govaacrjournals.org Consequently, cancer cells that express MCT4 can maintain lactate (B86563) efflux, thereby evading the intracellular lactate accumulation and subsequent cell death induced by AZD3965. researchgate.net The anti-lymphoma activity of AZD3965 has been shown to correlate inversely with the level of MCT4 expression. researchgate.net In various cancer cell lines, including small cell lung cancer and urothelial bladder cancer, a resistant phenotype to AZD3965 has been linked to the overexpression of MCT4. nih.govaacrjournals.org This suggests that MCT4 expression is a key determinant of intrinsic and acquired resistance to MCT1 inhibition.
In the face of MCT1 inhibition by AZD3965, MCT4 can function as a compensatory lactate transporter. mdpi.com This compensatory mechanism allows cancer cells to continue exporting lactate, thus maintaining intracellular pH and glycolytic flux. researchgate.net Studies have shown that in cell lines with acquired resistance to AZD3965, there is often an upregulation of MCT4 expression, which facilitates this compensatory lactate efflux. mdpi.com The ability of MCT4 to compensate for the loss of MCT1 function underscores the metabolic plasticity of cancer cells and highlights the importance of assessing MCT4 expression as a predictive biomarker for AZD3965 sensitivity. nih.gov
The causal role of MCT4 in conferring resistance to AZD3965 has been substantiated through genetic manipulation studies. In small cell lung cancer cell lines, knockdown of MCT4 using siRNA (small interfering RNA) sensitized previously resistant cells to AZD3965. aacrjournals.orgnih.gov This sensitization was accompanied by a significant increase in intracellular lactate levels upon treatment with the inhibitor. aacrjournals.org Conversely, engineered overexpression of MCT4 in sensitive cell lines has been shown to confer resistance to AZD3965. nih.govresearchgate.net These studies provide direct evidence that MCT4 expression is a critical factor in mediating resistance to MCT1 inhibition.
Table 1: Summary of Genetic Manipulation Studies of MCT4 and AZD3965 Resistance
| Cell Line | Genetic Manipulation | Effect on AZD3965 Sensitivity | Reference |
|---|---|---|---|
| DMS114 | siRNA knockdown of MCT4 | Increased sensitivity | aacrjournals.org |
| DMS79 | siRNA knockdown of MCT4 | Increased sensitivity | aacrjournals.org |
| NCI-H1048 | Doxycycline-inducible overexpression of MCT4 | Increased resistance | nih.gov |
Alterations in Oxidative Phosphorylation (OXPHOS) in Resistant Models
In some instances, acquired resistance to AZD3965 is associated with a metabolic shift towards increased oxidative phosphorylation (OXPHOS). researchgate.net In a Burkitt lymphoma cell line (CA46) made resistant to AZD3965 (CA46-R), there was no evidence of MCT4 upregulation. nih.gov Instead, these resistant cells exhibited a greater dependency on oxidative metabolism. nih.gov This suggests that some cancer cells can adapt to MCT1 inhibition by reducing their reliance on glycolysis and increasing their capacity for mitochondrial respiration. This metabolic reprogramming allows them to bypass the block in lactate efflux and maintain energy production.
Other Metabolic Rewiring in Response to MCT1 Inhibition
Inhibition of MCT1 by AZD3965 can induce a variety of other metabolic changes as cancer cells attempt to adapt. mdpi.comnih.gov In some cell lines, treatment with AZD3965 leads to an accumulation of intracellular lactate, which can cause feedback inhibition of glycolysis. nih.gov However, other studies have reported that MCT1 inhibition can lead to an improved bioenergetic state, characterized by increased levels of TCA cycle intermediates such as succinate (B1194679) and fumarate, as well as elevated levels of ATP. nih.govaacrjournals.org Additionally, changes in the levels of various amino acids, including branched-chain amino acids, have been observed. nih.govaacrjournals.org This metabolic rewiring can support survival pathways that may ultimately lead to drug resistance. mdpi.com For instance, an increase in pyruvate (B1213749) dehydrogenase (PDH) flux can route glucose towards mitochondrial metabolism, enhancing energy production. mdpi.com
Table 2: Observed Metabolic Changes in Response to AZD3965
| Metabolite/Pathway | Observed Change | Cell Line/Model | Reference |
|---|---|---|---|
| Intracellular Lactate | Increase | Raji, Hut78, HT29 | aacrjournals.orgaacrjournals.org |
| Glycolysis | Feedback Inhibition | Lymphoma cells | nih.gov |
| TCA Cycle Intermediates (Succinate, Fumarate) | Increase | Raji, Hut78, HT29 | nih.govaacrjournals.org |
| ATP/ADP | Increase | Raji, Hut78, HT29 | nih.govaacrjournals.org |
| Branched-Chain Amino Acids | Increase | Raji | nih.govaacrjournals.org |
| Pyruvate Dehydrogenase (PDH) Flux | Increase | General observation | mdpi.com |
| Oxidative Phosphorylation | Increased Dependency | CA46-R (Resistant) | nih.gov |
Investigation of Combination Modalities in Preclinical Settings
Combination with Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Cisplatin)
Preclinical studies have demonstrated that combining AZD3965 with conventional chemotherapeutic agents can lead to enhanced antitumor activity. In a Raji Burkitt's lymphoma xenograft model, the combination of AZD3965 with doxorubicin resulted in significantly greater tumor growth inhibition than either agent administered alone. nih.gov Specifically, the combination achieved an 81% inhibition of tumor growth compared to the vehicle-treated control group. nih.gov In vitro studies also support this synergy, showing that inhibiting lactate (B86563) transport with AZD3965 can increase cell death induced by doxorubicin. aacrjournals.org These findings suggest that AZD3965 can potentiate the effects of standard chemotherapy regimens. nih.govaacrjournals.org
In the context of muscle-invasive urothelial bladder cancer, the combination of AZD3965 with cisplatin (B142131) was evaluated. For the HT1376R cell line, which is resistant to cisplatin, the addition of AZD3965, particularly at a concentration of 10 nM, sensitized the cells to cisplatin, leading to a significant decrease in cell viability compared to cisplatin treatment alone. mdpi.com In 253J bladder cancer cells, cisplatin alone reduced viability by approximately 50%, and while the combination with AZD3965 did not consistently outperform cisplatin monotherapy, specific concentrations did show an enhanced effect. mdpi.com
Below is a table summarizing the key findings from preclinical studies combining AZD3965 with chemotherapeutic agents.
| Cancer Model | Combination Agent | Key Findings | Reference |
| Raji Burkitt's Lymphoma (in vivo) | Doxorubicin | Significantly enhanced tumor growth inhibition (81%) compared to either monotherapy. | nih.gov |
| Lymphoma cell lines (in vitro) | Doxorubicin | Enhanced induction of cell death. | aacrjournals.org |
| HT1376R Bladder Cancer (in vitro) | Cisplatin | AZD3965 sensitized resistant cells to cisplatin, significantly decreasing viability. | mdpi.com |
| 253J Bladder Cancer (in vitro) | Cisplatin | Combination showed enhanced effect at specific concentrations. | mdpi.com |
Synergy with Other Metabolic Inhibitors
Targeting both glycolysis and glutaminolysis, two major metabolic pathways in cancer cells, has shown promise in preclinical settings. The combination of AZD3965 with a glutaminase (B10826351) 1 (GLS1) inhibitor, BPTES, was investigated in lymphoma cell lines. nih.gov This combination led to a cooperative decrease in cell number and a significant induction of apoptosis, as measured by Annexin V staining. nih.gov In Raji and Karpas-422 cells, the concurrent administration of AZD3965 and BPTES resulted in enhanced apoptosis, suggesting that the dual inhibition of lactate transport and glutaminolysis can trigger metabolic catastrophe and cell death. nih.gov For instance, in one experiment, the combination treatment resulted in 52.40% apoptotic cells, compared to 12.23% with AZD3965 alone and 25.75% with BPTES alone. nih.gov These findings support the further investigation of combining MCT1 and GLS1 inhibitors. nih.govnih.gov
Inhibition of MCT1 can lead to a metabolic shift towards greater reliance on oxidative phosphorylation (OXPHOS) for energy production. haematologica.orgnih.gov Therefore, combining AZD3965 with inhibitors of mitochondrial complex I, a key component of OXPHOS, has been explored as a strategy to induce cancer cell death. haematologica.orgncl.ac.uk
In Burkitt lymphoma (BL) and diffuse large B-cell lymphoma (DLBCL) cell lines, the combination of AZD3965 with the mitochondrial complex I inhibitor metformin (B114582) was shown to be highly cytotoxic. ncl.ac.uknih.gov This combination induced rapid cell death in vitro. researchgate.net For example, in Raji cells, the half-maximal growth inhibitory concentration (GI50) of AZD3965 decreased significantly when combined with metformin. nih.gov
Due to the high concentrations of metformin required for in vitro effects, which are not readily achievable in vivo, researchers also investigated a more potent complex I inhibitor, BAY 87-2243. haematologica.orgncl.ac.uk The combination of AZD3965 and BAY 87-2243 induced profound cell death in BL cell lines that were insensitive to BAY 87-2243 as a monotherapy. nih.govresearchgate.net In an in vivo model of BL, this combination also demonstrated a reduction in disease burden. nih.govncl.ac.uk
The table below summarizes the results of combining AZD3965 with mitochondrial complex I inhibitors.
| Cell Line/Model | Combination Agent | Key Findings | Reference |
| Raji Burkitt Lymphoma (in vitro) | Metformin | Increased potency of AZD3965 and induced cell death. | nih.gov |
| CA46 and Raji Burkitt Lymphoma (in vitro) | Metformin | Combination was highly cytotoxic. | ncl.ac.uk |
| Raji and CA46 Burkitt Lymphoma (in vitro) | BAY 87-2243 | Induced profound cell death in cells insensitive to BAY 87-2243 alone. | nih.govresearchgate.net |
| CA46 Burkitt Lymphoma (in vivo) | BAY 87-2243 | Reduced disease burden. | nih.govncl.ac.uk |
Combination with Immunotherapy Approaches (e.g., Chimeric Antigen Receptor (CAR) T-cell therapy)
The tumor microenvironment is often characterized by high levels of lactate, which can suppress the activity of immune cells. By inhibiting lactate export from cancer cells, AZD3965 has the potential to modulate the tumor microenvironment and enhance the efficacy of immunotherapies.
Preclinical studies have explored the combination of AZD3965 with Chimeric Antigen Receptor (CAR) T-cell therapy. researchgate.netnih.gov One study found that the MCT1 inhibitor synergizes effectively with CAR T-cells. researchgate.netnih.gov The proposed mechanism involves the inhibition of lactate production by tumor cells, which may improve the function and phenotype of CAR T-cells. nih.gov In in vitro co-culture experiments, the combination of the MCT1 inhibitor AR-C155858 (a close analogue of AZD3965) with CD19-specific CAR T-cells resulted in improved cytotoxicity against B-cell lymphoma cells. nih.gov Specifically, the combination led to a 71-74% reduction in live tumor cells, compared to a 55% reduction with CAR T-cells alone. nih.gov In a mouse model, the combination of an MCT1 inhibitor and CAR T-cells also led to improved tumor clearance. nih.gov
Furthermore, treatment with AZD3965 in a Raji B-cell lymphoma model was shown to increase the infiltration of dendritic cells and natural killer (NK) cells into the tumor. frontiersin.orgcancerresearchhorizons.com These findings suggest that inhibiting MCT1 can create a more favorable environment for anti-tumor immune responses, providing a strong rationale for combining AZD3965 with various immunotherapy approaches. nih.gov
Sensitization to Radiation Therapy in Preclinical Models
AZD3965 has been investigated for its potential to act as a radiosensitizer, enhancing the effectiveness of radiation therapy. nih.govmdpi.com In preclinical models of small cell lung cancer (SCLC), the combination of AZD3965 with radiotherapy demonstrated a greater therapeutic effect than radiotherapy alone. ijbs.comnih.gov
In H526 SCLC cells, while radiation alone did not affect intracellular lactate levels, the combination with AZD3965 led to a significant increase in intracellular lactate. frontiersin.org In an in vivo SCLC xenograft model, mice treated with both AZD3965 and fractionated radiation showed significantly decreased tumor growth and improved survival compared to those receiving radiation alone, with one mouse showing complete tumor regression. nih.govfrontiersin.org These results strongly support the concept of combining MCT1 inhibition with radiotherapy. peerj.comresearchgate.net The enhanced effect is believed to be due to the AZD3965-mediated reduction in lactate transport, which sensitizes the tumor cells to the damaging effects of radiation. peerj.com
Pharmacodynamic Profiling and Target Engagement in Preclinical Models
Measurement of Intratumor Lactate (B86563) Accumulation in Animal Models
A primary and direct consequence of MCT1 inhibition by AZD3965 is the blockade of lactate efflux from tumor cells, resulting in its intracellular accumulation. This pharmacodynamic effect has been consistently demonstrated across various preclinical animal models. In vivo studies confirm that administration of AZD3965 leads to a significant and measurable increase in lactate concentrations within the tumor tissue, confirming target engagement. nih.govresearchgate.net
For instance, in a Raji Burkitt's lymphoma xenograft model, treatment with AZD3965 induced a time-dependent increase in intratumor lactate, which correlated with the plasma exposure of the drug. nih.gov Similarly, in a small cell lung cancer (SCLC) xenograft model using COR-L103 cells, AZD3965 treatment not only reduced tumor growth but also significantly increased intratumor lactate levels after 21 days. aacrjournals.orgresearchgate.net Studies on CA46 xenografts also showed elevated lactate concentrations after just two hours of treatment. researchgate.net This effect was also observed in a 4T1 murine breast cancer model, where AZD3965 treatment led to a 1.54-fold increase in intratumor lactate, indicating successful inhibition of MCT1-mediated lactate export. nih.gov
| Animal Model | Cancer Type | Observed Effect on Intratumor Lactate | Reference |
|---|---|---|---|
| Raji Xenograft | Burkitt's Lymphoma | Time-dependent increase | nih.govaacrjournals.org |
| COR-L103 Xenograft | Small Cell Lung Cancer (SCLC) | Significant increase after 21 days | aacrjournals.orgresearchgate.net |
| CA46 Xenograft | Burkitt's Lymphoma | Significant increase after 2 hours | researchgate.net |
| 4T1 Xenograft | Triple-Negative Breast Cancer | 1.54-fold increase | nih.gov |
Analysis of Glycolytic and TCA Cycle Metabolites in Tissues and Cells
The accumulation of intracellular lactate caused by AZD3965 triggers significant feedback and wider deregulation of central carbon metabolism. Metabolomic profiling in sensitive cancer cell lines has revealed substantial alterations in both glycolytic and tricarboxylic acid (TCA) cycle intermediates.
In sensitive lymphoma cell lines like Karpas-422 and WSU-DLCL-2, treatment with AZD3965 led to a significant upregulation of key glycolytic intermediates. nih.gov This is consistent with feedback inhibition of the glycolytic pathway due to the inability to export its end product, lactate. However, the metabolic consequences can vary between cell types. While some studies report an increase in glycolytic intermediates, others have found that AZD3965 treatment can lead to a reduction in these metabolites and an inhibition of the TCA cycle in diffuse large B-cell lymphoma (DLBCL) models. mdpi.com
Conversely, AZD3965 has also been shown to increase the levels of TCA cycle-related metabolites in other contexts. nih.gov In some lymphoma and colon carcinoma cells, MCT1 inhibition increased mitochondrial metabolism, enhancing flux through the TCA cycle. nih.gov This suggests a metabolic rewiring where cells, unable to rely on lactate transport, may increase oxidative metabolism of other substrates like glucose to maintain energy production. nih.gov
| Metabolic Pathway | Metabolite | Cell Line/Model | Observed Change | Reference |
|---|---|---|---|---|
| Glycolysis | Glucose-6-phosphate | Karpas-422, WSU-DLCL-2 | Significant upregulation | nih.gov |
| Glycolysis | Fructose-1,6-bisphosphate | Karpas-422, WSU-DLCL-2 | Significant upregulation | nih.gov |
| Glycolysis | Pyruvate (B1213749) | Karpas-422, WSU-DLCL-2 | Significant upregulation | nih.gov |
| TCA Cycle | Citrate (B86180) / Iso-citrate | Karpas-422, WSU-DLCL-2 | Significant enrichment | nih.gov |
| TCA Cycle | Pyruvate, Citrate, α-Ketoglutarate | U2932 Xenograft | Reduced enrichment from 13C-glucose | mdpi.comresearchgate.net |
Biomarker Identification for Predicting Preclinical Response (e.g., MCT1/MCT4 expression ratios)
A critical finding from preclinical studies is the identification of MCT4 expression as a key determinant of resistance to AZD3965. nih.govaacrjournals.org AZD3965 is highly selective for MCT1 and has some activity against MCT2, but it does not inhibit MCT4. nih.govnih.gov Therefore, tumor cells that co-express MCT4 can use it as an alternative transporter to export lactate, bypassing the MCT1 blockade and rendering them insensitive to the drug. nih.govnih.gov
Preclinical data strongly suggest that the ratio of MCT1 to MCT4 expression is a predictive biomarker for sensitivity. nih.gov
Sensitive Phenotype : Tumor cells that are MCT1-positive and MCT4-negative (or have very low MCT4 expression) are typically highly sensitive to AZD3965. nih.govaacrjournals.org This profile is observed in a subset of tumors; for example, analysis of SCLC patient biopsies found that 21% expressed MCT1 in hypoxic regions without co-expression of MCT4, predicting a potential response to AZD3965. aacrjournals.org
Resistant Phenotype : Conversely, tumor cells that express high levels of MCT4 are often resistant to AZD3965, even if they also express MCT1. aacrjournals.orgmdpi.com In some cell lines, resistance to AZD3965 under hypoxic conditions was directly associated with increased MCT4 expression. aacrjournals.org Furthermore, upregulation of MCT4 has been observed as a compensatory mechanism in response to MCT1 inhibition. uclouvain.be
This relationship has been validated across multiple cancer types, including lymphoma, SCLC, and urothelial bladder cancer, making the MCT1/MCT4 expression ratio a crucial biomarker for patient selection in clinical trials. nih.govnih.govaacrjournals.orgmdpi.com
Investigation of Metabolic Symbiosis within Tumor Microenvironment
The tumor microenvironment is metabolically heterogeneous, often containing distinct populations of cancer cells that exist in a symbiotic relationship. Typically, hypoxic, glycolytic cells located far from blood vessels convert glucose to lactate, which is then exported. This lactate is subsequently taken up and used as a primary fuel source by aerobic, oxidative cancer cells situated closer to the vasculature, which express high levels of MCT1.
AZD3965 has been shown to disrupt this metabolic symbiosis. aacrjournals.org By inhibiting MCT1, the drug prevents the aerobic tumor cell population from taking up lactate as a fuel for the TCA cycle. This interruption of the lactate shuttle is critical for inhibiting tumor growth, as it starves a key population of tumor cells of their energy substrate. aacrjournals.org This mechanism suggests that the anti-tumor effect of AZD3965 is not solely due to inducing acidosis in glycolytic cells but also involves disrupting the metabolic coupling between different cell populations within the tumor. aacrjournals.org The transport of lactate is therefore critical for maintaining this symbiotic microenvironment, and MCT1 is a major transporter involved in the lactate influx into the oxidative tumor cells. aacrjournals.org
Analytical and Metabolic Methodologies for Azd 3965 D3
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for AZD3965 and its Metabolites
The accurate quantification of AZD3965 in biological matrices is fundamental to understanding its pharmacokinetics and pharmacodynamics. To this end, highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have been developed and validated. nih.govnih.gov These methods are essential for analyzing plasma and tissue samples from both preclinical and clinical studies. aacrjournals.orgclinicaltrials.gov
A core principle in quantitative LC-MS/MS is the use of an internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. In this context, AZD3965-d3 serves as the quintessential internal standard for the quantification of AZD3965. Its chemical and physical properties are nearly identical to AZD3965, ensuring it behaves similarly during extraction and chromatographic separation. However, its mass is three daltons higher due to the deuterium (B1214612) atoms, allowing the mass spectrometer to distinguish it from the non-deuterated drug.
One published method details an LC-MS/MS assay for AZD3965 in mouse plasma and tumor tissue. nih.gov While this specific study utilized AR-C155858, a structural analog, as the internal standard, the validation parameters demonstrate the level of rigor required. nih.govnih.gov The sample preparation involved protein precipitation, followed by chromatographic separation on a C18 column. nih.gov The assay demonstrated high selectivity and accuracy over a broad range of concentrations. nih.gov The validation followed FDA guidelines, confirming the method's reliability for pharmacokinetic studies. nih.gov
| Validation Parameter | Matrix | Finding | Reference |
| Lower Limit of Quantification (LLOQ) | Plasma & Tumor Tissue | 0.15 ng/mL | nih.gov |
| Upper Limit of Quantification (ULOQ) | Plasma | 12 µg/mL | nih.gov |
| Inter-day & Intra-day Precision | Plasma & Tumor Tissue | < 7% (relative standard deviation) | nih.gov |
| Inter-day & Intra-day Accuracy | Plasma & Tumor Tissue | Within ±7% of nominal concentrations | nih.gov |
| Sample Dilution Integrity | Plasma | 101% | nih.gov |
Application of Deuterated AZD 3965-d3 in Pharmacokinetic Studies within Preclinical Models
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. In preclinical models, such as mice, accurate measurement of drug concentrations is paramount for calculating key PK parameters. The use of AZD3965-d3 as an internal standard in LC-MS/MS assays is central to achieving the required accuracy for these studies. nih.govscienceopen.com
By providing a reliable reference for quantification, AZD3965-d3 enables the precise characterization of AZD3965's concentration-time profile in plasma and its accumulation in target tissues, such as tumors. nih.govnih.gov For instance, a validated LC-MS/MS assay was successfully applied to a PK study in BALB/c mice, which revealed rapid oral absorption and high oral bioavailability. researchgate.net The study also noted prominent re-entry peaks in the plasma concentration profile, suggesting potential enterohepatic circulation of AZD3965 or a metabolite. researchgate.net This level of detailed analysis would be compromised without the precision afforded by a stable isotope-labeled internal standard like AZD3965-d3.
| Pharmacokinetic Finding | Preclinical Model | Observation | Reference |
| Absorption | BALB/c Mice | Rapid oral absorption | researchgate.net |
| Bioavailability | BALB/c Mice | High oral bioavailability | researchgate.net |
| Distribution | BALB/c Mice | Large volume of distribution | researchgate.net |
| Disposition | BALB/c Mice | Evidence of enterohepatic circulation | researchgate.net |
| Tumor Accumulation | 4T1 Breast Cancer Xenograft Mice | Extensive tumor accumulation was observed. | nih.gov |
Utilization of Stable Isotope Tracing with this compound for Metabolic Fate Determination
Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.gov While compounds like ¹³C-labeled glucose are often used to trace the impact of a drug on central carbon metabolism, a deuterated drug like AZD3965-d3 can be used to specifically determine the metabolic fate of the drug molecule itself. nih.govmdpi.comnih.gov
When AZD3965-d3 is administered to a preclinical model, the deuterium atoms act as a "tag." scienceopen.com As the drug is metabolized, this tag remains on the core structure or resulting fragments. By analyzing samples (e.g., plasma, urine, feces) with high-resolution mass spectrometry, researchers can identify metabolites of AZD3965 by looking for the specific mass shift imparted by the deuterium label. scienceopen.com This allows for the unambiguous differentiation of drug-related metabolites from the vast pool of endogenous molecules. This approach is critical for identifying pathways of biotransformation, such as oxidation or conjugation, and for understanding potential species differences in metabolism. scienceopen.com
Although specific metabolic fate studies using AZD3965-d3 are not detailed in the provided results, the impact of the parent compound, AZD3965, on cellular metabolism has been extensively studied using other tracers. These studies show that MCT1 inhibition by AZD3965 leads to significant metabolic reprogramming.
| Metabolic Effect of AZD3965 | Cell/Model System | Key Finding | Reference |
| Lactate (B86563) Transport | Raji Burkitt's Lymphoma Cells | Potent inhibition of lactate efflux (IC₅₀ of 5.12 nM). | nih.gov |
| Intracellular Lactate | Raji Xenograft Tumors | A 1.7-fold increase in lactate levels was measured in treated tumors. | nih.gov |
| Glycolytic Intermediates | Burkitt Lymphoma & DLBCL Cells | Increased levels of early glycolytic intermediates like glucose-6-phosphate (G6P). | ncl.ac.uk |
| Mitochondrial Metabolism | Human Lymphoma & Colon Carcinoma Cells | Increased TCA cycle metabolites and enhanced oxidative pyruvate (B1213749) dehydrogenase (PDH) flux. | nih.gov |
Advanced Spectroscopic Techniques for Investigating Compound-Target Interactions in Vitro
Understanding how AZD3965 interacts with its target, the monocarboxylate transporter 1 (MCT1), is key to elucidating its mechanism of action. Several advanced analytical and spectroscopic techniques are employed to characterize this interaction in vitro.
A Scintillation Proximity Assay (SPA) has been used to directly measure the binding affinity of AZD3965 to human MCT1. researchgate.net This technique confirmed a high-affinity interaction, with a reported pKi of 8.8, corresponding to a Ki (inhibitor constant) of approximately 1.6 nM. aacrjournals.orgresearchgate.net
Functional assays are also used to measure the consequence of this binding. One such method uses a pH-sensitive fluorescent dye (BCECF) to detect changes in intracellular pH. nih.gov Since MCT1 transports lactate along with a proton, its inhibition by AZD3965 blocks this proton influx, a change that can be quantified fluorometrically. nih.gov This assay confirmed that AZD3965 is highly selective, inhibiting MCT1 and MCT2 but not MCT3 or MCT4 at high concentrations. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to observe the downstream pharmacodynamic effects of target engagement. aacrjournals.org For example, ³¹P NMR can be used to non-invasively monitor tumor bioenergetics and pH in vivo, while ¹H NMR can measure the accumulation of lactate in resected tumor tissue, providing direct evidence of MCT1 inhibition. nih.govaacrjournals.org Furthermore, ¹³C NMR, when used with ¹³C-labeled glucose, allows for metabolic flux analysis, revealing how MCT1 inhibition reroutes cellular carbon metabolism, for instance, by increasing the flux of glucose-derived carbon into the TCA cycle. nih.gov
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidating Novel Molecular Targets and Pathways Influenced by AZD3965-d3
The primary mechanism of AZD3965 is the potent and selective inhibition of MCT1, a transporter crucial for shuttling lactate (B86563) and other monocarboxylates across cell membranes. aacrjournals.orgoncotarget.com Preclinical studies have established that this action has profound downstream effects on cancer cell metabolism. In tumors dependent on glycolysis, inhibiting MCT1 prevents the efflux of lactate, leading to intracellular acidification, feedback inhibition of glycolysis, and potential cell death. nih.govcancerresearchhorizons.com In other contexts, where cancer cells import lactate as an oxidative fuel source (a process known as metabolic symbiosis), MCT1 inhibition starves them of this key energy substrate. aacrjournals.orgcancerresearchhorizons.com
Future research with AZD3965-d3 can refine our understanding of these pathways. A metabolically stabilized version of the inhibitor could provide more sustained target engagement in preclinical models. This would allow for a clearer delineation of the complex metabolic reprogramming that occurs following MCT1 blockade. Studies have shown that beyond disrupting lactate flux, AZD3965 treatment leads to strong deregulation of central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle. nih.govncl.ac.uk
Furthermore, recent findings indicate that the effects of MCT1 inhibition extend beyond core energy metabolism. For instance, treatment with AZD3965 was found to inhibit lipid biosynthesis, specifically by decreasing the expression of choline (B1196258) kinase α (ChoKα), an effect correlated with the intracellular accumulation of lactate. frontiersin.org This same study also observed an increase in the infiltration of dendritic and natural killer (NK) cells into the tumor, suggesting that MCT1 inhibition modulates the tumor immune microenvironment. frontiersin.orgresearchgate.net
The use of AZD3965-d3 in these preclinical investigations would be invaluable. Its potentially more stable pharmacokinetic profile could help researchers distinguish between the direct consequences of sustained MCT1 inhibition and the effects of the parent drug's metabolites, thereby providing a cleaner tool to uncover and validate novel molecular pathways influenced by this therapeutic strategy.
Developing Advanced Preclinical Models for Predicting Response and Resistance
A critical aspect of translating MCT1 inhibition to the clinic is the ability to predict which tumors will respond and to understand how they ultimately develop resistance. Preclinical research has identified the expression levels of MCT1 and its related transporter, MCT4, as key determinants of sensitivity to AZD3965. nih.gov Cancers with high MCT1 expression and low or absent MCT4 expression are typically sensitive. nih.govncl.ac.uk Conversely, a primary mechanism of both intrinsic and acquired resistance is the expression of MCT4, which can compensate for the loss of MCT1 by continuing to export lactate. aacrjournals.orgaacrjournals.orgmdpi.com Other resistance mechanisms include a metabolic shift towards oxidative phosphorylation to reduce reliance on glycolysis. aacrjournals.orgnih.gov
Future research must employ more sophisticated preclinical models to build upon these findings. While cell lines and standard xenografts have been informative, they often fail to capture the heterogeneity of human tumors. Advanced models for future studies should include:
Patient-Derived Xenografts (PDXs): These models better retain the genetic and metabolic characteristics of the original patient tumor.
Tumor Organoids: Three-dimensional organoid cultures can replicate the complex cell-cell interactions and architecture of tumors.
Humanized Mouse Models: These models, engrafted with human immune systems, are essential for studying the interplay between metabolic inhibitors like AZD3965-d3 and anti-tumor immunity.
Co-culture Systems: In vitro models that combine cancer cells with stromal cells (like fibroblasts) can be used to study the disruption of metabolic symbiosis. aacrjournals.org
In these long-term and complex model systems, a metabolically stable compound like AZD3965-d3 would be particularly advantageous. Its predictable and sustained target inhibition would allow for more accurate investigations into the dynamics of resistance evolution, helping to identify new biomarkers of response and to design rational combination therapies that can overcome or prevent resistance.
Exploring Mechanisms of Action in Diverse Metabolic Diseases Beyond Oncology
While the development of AZD3965 has been driven by its potential as a cancer therapy, its target, MCT1, plays a fundamental role in normal physiology and other disease states. tocris.com MCTs are vital for the transport of lactate, pyruvate (B1213749), and ketone bodies, which are key energy substrates for various tissues, including the brain, heart, and skeletal muscle. mdpi.comtocris.com This opens the door for exploring the therapeutic utility of a metabolically optimized MCT1 inhibitor like AZD3965-d3 in non-oncological diseases.
Future preclinical research should investigate the potential of AZD3965-d3 in a range of metabolic disorders. For example, lactate is a crucial energy source for neurons, and dysregulated brain energy metabolism is implicated in numerous neurological conditions. Similarly, MCT1 is involved in inflammatory processes, presenting another potential therapeutic avenue. juniperpublishers.com The chronic nature of these diseases often requires a drug with a highly stable and predictable pharmacokinetic profile to ensure consistent therapeutic effect and minimize potential toxicity, a profile that a deuterated compound is designed to provide. Preclinical studies in animal models of neurodegeneration, metabolic syndrome, or autoimmune diseases could uncover novel applications for this class of inhibitors.
Investigating the Role of Deuteration in Modulating Compound Activity or Metabolism in Preclinical Contexts
The rationale for developing AZD3965-d3 is rooted in the established principles of medicinal chemistry, specifically the deuterium (B1214612) kinetic isotope effect (KIE). nih.govgabarx.com The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, metabolic reactions that involve the cleavage of this bond, such as those catalyzed by cytochrome P450 (CYP) enzymes, can be slowed down considerably. juniperpublishers.com This often results in improved metabolic stability, a longer plasma half-life, and potentially a more favorable safety profile by reducing the formation of reactive or toxic metabolites. juniperpublishers.comnih.gov
A focused preclinical program for AZD3965-d3 would aim to quantify these potential benefits. The research plan would involve:
Targeted Synthesis: The three deuterium atoms in AZD3965-d3 would be strategically placed at a molecular position identified as a primary site of metabolic oxidation in the parent compound.
In Vitro Metabolic Stability: Comparative studies using liver microsomes from key preclinical species and humans would be performed to measure the rate of metabolism of AZD3965 versus AZD3965-d3.
In Vivo Pharmacokinetics: Head-to-head pharmacokinetic studies in animal models would be conducted to compare key parameters such as bioavailability, clearance, and half-life.
The anticipated outcome is that AZD3965-d3 would exhibit a significantly improved pharmacokinetic profile compared to AZD3965, as illustrated in the hypothetical data below.
| Pharmacokinetic Parameter | AZD3965 (Hypothetical) | AZD3965-d3 (Projected) | Potential Implication |
|---|---|---|---|
| In Vitro Half-life (t½) in Human Liver Microsomes | 30 min | 90 min | Reduced metabolic clearance |
| In Vivo Half-life (t½) in Rats | 2 hours | 6 hours | Longer duration of action |
| Area Under the Curve (AUC) | X | >2X | Increased total drug exposure |
| Formation of Specific Metabolite M1 | Y | <0.5Y | Potentially improved safety profile |
Design and Synthesis of Next-Generation MCT1 Inhibitors Informed by AZD3965 Research
The pioneering research on AZD3965 provides a solid foundation for the rational design of the next generation of MCT inhibitors. Key insights, such as the critical role of MCT4 in conferring resistance, are guiding new therapeutic strategies. nih.govpnas.org Future design and synthesis efforts should focus on several key areas:
Dual MCT1/MCT4 Inhibition: To overcome the primary resistance mechanism, developing compounds that potently inhibit both MCT1 and MCT4 is a high priority. researchgate.netmdpi.com This would be particularly effective in heterogeneous tumors where some cells rely on MCT1 and others on MCT4.
Enhanced Selectivity: While AZD3965 is highly selective for MCT1 over MCT3 and MCT4, it does exhibit some activity against MCT2. aacrjournals.orgoncotarget.com Future inhibitors could be designed for even greater specificity to minimize potential off-target effects.
Structure-Based Drug Design: Recent cryo-electron microscopy studies have resolved the structure of human MCT1 bound to AZD3965. researchgate.net This high-resolution structural information is invaluable for computational modeling and the rational design of new molecules with optimized binding affinity, selectivity, and drug-like properties.
Proactive Deuteration: The lessons learned from the development of deuterated drugs suggest that this strategy can be incorporated early in the design process. nih.gov By identifying metabolically liable "soft spots" on new chemical scaffolds, medicinal chemists can proactively synthesize deuterated versions to build in favorable pharmacokinetic properties from the outset.
By combining structural insights, a deep understanding of resistance mechanisms, and advanced chemical strategies like deuteration, the development of next-generation MCT inhibitors holds the promise of delivering more durable and effective treatments for a wide range of diseases.
Q & A
Q. What is the molecular mechanism of AZD 3965-d3 in inhibiting monocarboxylate transporter 1 (MCT1), and how does this inform experimental design?
this compound acts as a deuterated isotopologue of AZD 3965, a potent MCT1 inhibitor with a Ki of 1.6 nM. Its mechanism involves competitive inhibition of lactate transport, disrupting glycolytic cancer cell metabolism . For experimental design, researchers should:
- Use in vitro models (e.g., cancer cell lines with high glycolytic activity) to assess lactate export inhibition via extracellular lactate quantification.
- Validate target engagement using radiolabeled lactate uptake assays or CRISPR-mediated MCT1 knockout controls.
- Reference structural data (e.g., SMILES notation: C21H21D3F3N5O5S) to confirm compound integrity during synthesis or formulation .
Q. What are the optimal dosing strategies for this compound in preclinical models to balance efficacy and toxicity?
- In vitro : Start with 100 nM concentrations (24-hour treatment) to mirror kinase inhibition protocols, adjusting based on cell viability assays (e.g., MTT or ATP-based assays) .
- In vivo : Use pharmacokinetic (PK) profiling to determine bioavailability. For example, oral administration in murine models showed reduced cardiac toxicity when delivered via pH-sensitive nanoparticles (e.g., AZD-UPS NPs), enabling lower doses (e.g., 200-fold reduction) while maintaining efficacy .
Q. How can researchers validate the specificity of this compound for MCT1 over other transporters (e.g., MCT4)?
- Perform competitive binding assays using isoform-specific inhibitors (e.g., AR-C155858 for MCT1 vs. VB124 for MCT4).
- Use siRNA knockdown or CRISPR-Cas9 models to isolate MCT1-dependent effects.
- Cross-validate findings with metabolomic profiling to confirm lactate accumulation and downstream metabolic perturbations .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in solid tumors be resolved methodologically?
Contradictions may arise from tumor heterogeneity or microenvironmental factors (e.g., pH gradients). To address this:
- Stratify tumors by glycolytic phenotype (e.g., FDG-PET imaging or lactate dehydrogenase activity).
- Use spatially resolved techniques (e.g., mass spectrometry imaging) to map drug distribution and lactate levels within tumor regions.
- Incorporate immune profiling (e.g., PD-1/PD-L1 status) to assess combinatorial effects with checkpoint inhibitors .
Q. What experimental frameworks are recommended for studying this compound in combination with immunotherapies?
- Co-administration design : Pair this compound with anti-PD-1 antibodies in syngeneic mouse models (e.g., MC38 colorectal or B16F10 melanoma). Monitor tumor growth kinetics and immune infiltration via flow cytometry (e.g., CD8+ T cells, exhausted PD-1+Tim3+ populations) .
- Dose optimization : Use factorial design experiments to test synergistic vs. additive effects. Prioritize metrics like survival rate and biomarker reduction (e.g., cardiac troponin for toxicity) .
Q. How should researchers address variability in this compound pharmacokinetics across preclinical models?
- Conduct interspecies PK studies (e.g., murine vs. primate models) to identify metabolic differences.
- Employ physiologically based pharmacokinetic (PBPK) modeling to predict human dosing.
- Validate using microsampling techniques (e.g., dried blood spots) to minimize animal use while maximizing data granularity .
Q. What methodologies are critical for ensuring reproducibility in this compound studies?
- Data transparency : Publish raw datasets (e.g., lactate measurements, RNA-seq) in open-access repositories with detailed metadata .
- Protocol standardization : Adopt CONSORT or ARRIVE guidelines for in vivo studies, including randomization and blinding.
- Reagent validation : Use batch-specific COA documentation (purity >98%) and orthogonal assays (e.g., NMR/HPLC) to confirm compound stability .
Data Analysis & Interpretation
Q. How can researchers differentiate between on-target and off-target effects of this compound in transcriptomic datasets?
- Apply bioinformatics tools (e.g., Gene Set Enrichment Analysis) to identify pathways enriched in MCT1-knockout vs. drug-treated samples.
- Use CRISPR-Cas9 screens to pinpoint genes modulating drug response.
- Cross-reference with ToxCast databases to flag potential off-target interactions .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
- Use Bayesian hierarchical models to account for inter-experiment variability .
Tables
| Key Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 518.52 g/mol | |
| MCT1 Inhibition (Ki) | 1.6 nM | |
| Nanoparticle Efficacy | 200-fold dose reduction | |
| Purity (Batch Standard) | >98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
